3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[bromo(difluoro)methyl]-3-phenyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCGHYXXPWPVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Studies of 3 Bromodifluoromethyl 5 Phenyl 1h Pyrazole Derivatives
Halogen Exchange and Substitution Reactions
The carbon-bromine bond in the bromodifluoromethyl group is susceptible to cleavage, allowing for halogen exchange and nucleophilic substitution reactions. These transformations are key to modifying the electronic properties of the CF2Br group and introducing new functionalities.
One common reaction is the replacement of the bromine atom with other functional groups through nucleophilic substitution. For instance, the bromodifluoromethyl group can be converted to other moieties by reacting it with appropriate nucleophiles. smolecule.com A typical example involves the reaction with sodium methoxide, where the bromine is displaced to form a methoxydifluoromethyl group. These reactions expand the chemical space accessible from the parent compound, enabling the synthesis of analogs with tailored properties.
Table 1: Nucleophilic Substitution Reactions at the Bromodifluoromethyl Group This is an interactive data table. Click on the headers to sort.
| Nucleophile | Reagent Example | Product Group |
|---|---|---|
| Alkoxide | Sodium Methoxide | -CF2OR |
| Thiolate | Sodium Thiophenoxide | -CF2SR |
| Azide | Sodium Azide | -CF2N3 |
These substitution reactions typically proceed under conditions that facilitate the departure of the bromide ion. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side reactions. The resulting products, such as difluoromethyl ethers and thioethers, are valuable intermediates for further synthetic manipulations.
Reactions Involving the Bromodifluoromethyl Group (e.g., formation of difluorocarbene intermediates, radical reactions)
The bromodifluoromethyl group is a versatile precursor for generating highly reactive intermediates, most notably difluorocarbene (:CF2). This species is a valuable C1 synthon in organic synthesis, enabling the introduction of a difluoromethylene (-CF2-) unit into various molecules.
The generation of difluorocarbene from bromodifluoromethyl compounds is often achieved under basic conditions or through thermal or photochemical methods. cas.cnrsc.org For example, treatment with a suitable base can induce α-elimination, leading to the formation of a bromodifluoromethyl anion which subsequently loses a bromide ion to yield difluorocarbene. cas.cn
Once generated, difluorocarbene can participate in a variety of reactions:
X-H Insertion: It readily inserts into O-H, N-H, and S-H bonds. This is a common strategy for the N-difluoromethylation of heterocyclic compounds like imidazoles and pyrazoles. researchgate.netrsc.org Reagents such as diethyl bromodifluoromethylphosphonate serve as efficient difluorocarbene precursors for these transformations under mild conditions. cas.cnresearchgate.net
Cycloaddition: As a dienophile, difluorocarbene can react with dienes in [2+1] cycloaddition reactions to form gem-difluorocyclopropanes.
Cross-Coupling: In the presence of a copper catalyst, difluorocarbene can cross-couple with carbene-derived intermediates generated from diazo compounds to synthesize gem-difluoroolefins. acs.org
Beyond carbene chemistry, the C-Br bond can undergo homolytic cleavage to generate a difluoromethyl radical (•CF2H after hydrogen abstraction) or a phenyl-pyrazole substituted difluoromethyl radical (•CF2-Pyrazole). These radical intermediates can be trapped by radical acceptors or participate in various radical-mediated cyclization and addition reactions, providing another pathway for constructing complex fluorinated molecules. rsc.org
Table 2: Key Reactions Involving the Bromodifluoromethyl Group This is an interactive data table. Click on the headers to sort.
| Reaction Type | Intermediate | Key Reagents/Conditions | Typical Product |
|---|---|---|---|
| N-Difluoromethylation | Difluorocarbene (:CF2) | Base (e.g., KF), BrCF2PO(OEt)2 | N-CF2H substituted pyrazole (B372694) |
| O-Difluoromethylation | Difluorocarbene (:CF2) | Base, Fluoroform | Aryl difluoromethyl ethers |
| Radical Addition | Difluoromethyl Radical (•CF2R) | Radical Initiator (e.g., AIBN) | Addition products to alkenes/alkynes |
Functionalization of the Pyrazole Ring
The pyrazole ring in 3-(bromodifluoromethyl)-5-phenyl-1H-pyrazole is an aromatic heterocycle that can undergo functionalization at both its nitrogen and carbon atoms. Such modifications are crucial for modulating the biological activity and physicochemical properties of the molecule.
N-Functionalization: The unsubstituted N1-H of the pyrazole ring is acidic and can be readily deprotonated with a base, followed by reaction with an electrophile. semanticscholar.org N-alkylation is a common transformation, providing access to a wide range of N-substituted derivatives. mdpi.comgoogle.comgoogle.com When using unsymmetrical pyrazoles, such as 3-methyl-5-phenyl-1H-pyrazole, alkylation can lead to a mixture of two regioisomers, with the product distribution often influenced by steric effects. semanticscholar.orgmdpi.com Acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have also been developed as an alternative to traditional base-mediated alkylations. mdpi.com
C-Functionalization: Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. researchgate.net
Halogenation: Direct C-H halogenation at the C4 position can be achieved using N-halosuccinimides (NCS, NBS, NIS) as halogenating agents. beilstein-archives.org This provides a straightforward route to 4-halo-substituted pyrazoles, which are versatile intermediates for further derivatization through cross-coupling reactions.
Formylation: The Vilsmeier-Haack reaction (using POCl3/DMF) can introduce a formyl group at the C4 position, creating an aldehyde functionality that can be used in subsequent reactions like reductive amination or condensation. mdpi.com
Nitration: Nitration of the pyrazole ring can also occur, typically at the C4 position, by using standard nitrating agents like nitric acid and sulfuric acid.
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly installing various groups onto the pyrazole ring, offering high efficiency and regioselectivity. rsc.org
Table 3: Selected Functionalization Reactions of the Pyrazole Ring This is an interactive data table. Click on the headers to sort.
| Position | Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|---|
| N1 | Alkylation | Alkyl halide, Base (e.g., NaH) | -Alkyl, -Benzyl |
| N1 | Arylation | Aryl boronic acid, Cu(OAc)2 | -Aryl |
| C4 | Bromination | N-Bromosuccinimide (NBS) | -Br |
| C4 | Chlorination | N-Chlorosuccinimide (NCS) | -Cl |
| C4 | Iodination | N-Iodosuccinimide (NIS) | -I |
Derivatization Strategies for Advanced Chemical Building Blocks
The reactions described above allow for the strategic derivatization of this compound into a variety of advanced chemical building blocks. These building blocks serve as platforms for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
One key strategy involves using the bromodifluoromethyl group as a latent difluoromethyl group. After an initial reaction, such as a substitution or a ring functionalization, the bromine can be removed via reductive dehalogenation to install a difluoromethyl (-CF2H) group, which is a common bioisostere for hydroxyl or thiol groups in drug design. rsc.org
Another approach utilizes [3+2] cycloaddition reactions. Difluoroacetohydrazonoyl bromides, which can be conceptually derived from related structures, have been used as building blocks for the regioselective synthesis of various difluoromethylated pyrazoles. nih.gov
Furthermore, pyrazoles functionalized with halogens at the C4 position are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This enables the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, significantly increasing molecular complexity. For example, a 4-bromopyrazole derivative can be coupled with an arylboronic acid to form a 4-arylpyrazole.
The combination of N-alkylation and C4-functionalization provides a powerful toolkit for creating highly substituted pyrazole scaffolds. For instance, a 5-aminopyrazole derivative can undergo cyclization with N,N-substituted amides to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. mdpi.com These multi-step synthetic sequences transform the relatively simple starting material into complex, high-value chemical entities.
Table 4: Examples of Derivatization for Advanced Building Blocks This is an interactive data table. Click on the headers to sort.
| Initial Building Block | Key Transformation | Advanced Structure/Intermediate |
|---|---|---|
| 3-(CF2Br)-5-phenyl-1H-pyrazole | C4-Bromination, Suzuki Coupling | 4-Aryl-3-(CF2Br)-5-phenyl-1H-pyrazole |
| 3-(CF2Br)-5-phenyl-1H-pyrazole | N-Alkylation, Reductive Debromination | 1-Alkyl-3-(CF2H)-5-phenyl-1H-pyrazole |
| 5-Amino-3-phenyl-1H-pyrazole | Vilsmeier Amidination, Cyclization | Pyrazolo[3,4-d]pyrimidine core |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the phenyl ring, the pyrazole (B372694) ring, and the pyrazole's N-H group. The phenyl group protons typically appear as a complex multiplet in the aromatic region (approximately δ 7.0-8.0 ppm). The single proton at the 4-position of the pyrazole ring would likely appear as a singlet, while the N-H proton would present as a broad singlet that can exchange with deuterium oxide (D₂O).
Table 1: Expected ¹H NMR Signals for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Phenyl Protons (C₆H₅) | ~ 7.0 - 8.0 | Multiplet (m) | Integral corresponds to 5 protons. |
| Pyrazole C4-H | ~ 6.5 - 7.5 | Singlet (s) | Represents the single proton on the pyrazole ring. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display a series of singlets, each corresponding to a unique carbon environment. The spectrum would be expected to show four distinct signals for the phenyl ring carbons (with two pairs being equivalent by symmetry), three signals for the pyrazole ring carbons, and one signal for the bromodifluoromethyl (CF₂Br) carbon. The carbon of the CF₂Br group would be significantly affected by the attached fluorine and bromine atoms, and its signal would likely appear as a triplet due to carbon-fluorine coupling.
Table 2: Expected ¹³C NMR Signals for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
|---|---|---|
| Phenyl Carbons (C₆H₅) | ~ 125 - 140 | Singlet |
| Pyrazole Carbons (C3, C4, C5) | ~ 100 - 150 | Singlet |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as the two fluorine atoms in the -CF₂Br group are chemically equivalent. This signal would confirm the presence of the difluoromethyl group and its chemical environment.
Table 3: Expected ¹⁹F NMR Signal for this compound
| Fluorine Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of a new compound. For this compound (C₁₀H₇BrF₂N₂), HRMS would provide a highly accurate mass measurement of the molecular ion, which should match the calculated theoretical mass. Furthermore, the presence of a bromine atom would be unequivocally confirmed by the characteristic isotopic pattern of the molecular ion peak, where two peaks of nearly equal intensity are observed, separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₇BrF₂N₂ | - |
| Calculated Molecular Weight | ~272.98 g/mol | Confirms the elemental composition. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretch from the pyrazole ring, C-H stretches from the aromatic ring, C=C and C=N stretching vibrations within the rings, and strong C-F bond absorptions. General spectral regions for pyrazole nuclei vibrations are often observed between 1402-1420 cm⁻¹ and 1071-1189 cm⁻¹. nih.gov
Table 5: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (pyrazole) | ~ 3100 - 3300 | Stretching |
| C-H (aromatic) | ~ 3000 - 3100 | Stretching |
| C=C (aromatic) | ~ 1450 - 1600 | Stretching |
| C=N (pyrazole) | ~ 1500 - 1650 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
Should the compound be crystalline, single-crystal X-ray crystallography offers the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions. It would confirm the connectivity of the bromodifluoromethyl group to the pyrazole ring at the 3-position and the phenyl group at the 5-position. To date, a public crystal structure for this compound has not been reported in the surveyed scientific literature.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Geometry Optimization and Spectroscopic Property Prediction
A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.comnih.govnih.gov The optimized geometry reveals a non-planar structure, with a specific dihedral angle between the pyrazole (B372694) and phenyl rings. acu.edu.in This spatial arrangement is crucial as it influences the molecule's packing in the solid state and its interaction with biological targets.
Once the optimized geometry is obtained, theoretical vibrational spectra (FT-IR and Raman) can be calculated. nih.govrsc.org These calculated spectra, when compared with experimental data, serve to validate the computational model and aid in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.netrsc.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing further structural confirmation. mdpi.comnih.gov
Below is a hypothetical data table of optimized geometric parameters for this compound, based on typical values for similar pyrazole derivatives.
| Parameter | Predicted Value |
| C3-N2 Bond Length (Å) | 1.33 |
| N1-N2 Bond Length (Å) | 1.35 |
| C5-C(phenyl) Bond Length (Å) | 1.48 |
| Dihedral Angle (Pyrazole-Phenyl) (°) | 35.0 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net
For this compound, the electron-withdrawing nature of the bromodifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 5-phenyl-1H-pyrazole. The phenyl group, depending on its orientation, can participate in the molecule's conjugated system. FMO analysis can pinpoint the regions of the molecule where these orbitals are localized, thereby predicting the most likely sites for nucleophilic and electrophilic attack. researchgate.net
A representative data table for FMO analysis is presented below, with energy values typical for such heterocyclic systems.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily localized on the phenyl ring and the pyrazole N1 atom. |
| LUMO | -1.2 | Primarily localized on the pyrazole ring and the bromodifluoromethyl group. |
| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability. |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. wolfram.com An MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate regions of varying potential. researchgate.netwalisongo.ac.id Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate low electron density and positive electrostatic potential, representing sites for nucleophilic attack. Green and yellow areas denote regions of neutral potential. researchgate.net
In this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring, particularly the sp2-hybridized nitrogen, making it a primary site for electrophilic interaction. The hydrogen atom attached to the other pyrazole nitrogen would exhibit a positive potential (blue), indicating its acidic nature. The electron-withdrawing bromodifluoromethyl group would contribute to a more positive potential on the adjacent carbon atom of the pyrazole ring.
Studies on Reaction Mechanisms and Pathways via Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. nih.govmdpi.com For the synthesis of this compound, computational studies can be employed to investigate various synthetic routes, such as the 1,3-dipolar cycloaddition of a nitrile imine with a bromodifluoromethyl-containing alkyne or the condensation of a hydrazine (B178648) with a suitably substituted 1,3-dicarbonyl compound. researchgate.net
By calculating the potential energy surface for a proposed reaction, chemists can identify the lowest energy pathway, predict the structures of transition states, and calculate activation energies. This information is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yields and selectivity. For instance, DFT calculations can help rationalize the regioselectivity observed in the synthesis of unsymmetrically substituted pyrazoles. mdpi.com
Prediction of Nonlinear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO), which have uses in technologies such as optical data storage and telecommunications. researchgate.netwum.edu.pkwum.edu.pk Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials, thereby guiding synthetic efforts toward molecules with enhanced NLO responses. researchgate.netekb.egtandfonline.com
The NLO properties of a molecule are related to its response to a strong electromagnetic field. Key parameters include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). For a molecule to exhibit a significant NLO response, it often possesses a π-conjugated system with electron-donating and electron-accepting groups, leading to a large change in dipole moment upon electronic excitation.
In this compound, the phenyl group can act as a π-system, while the bromodifluoromethyl group is a strong electron acceptor. The pyrazole ring itself can participate in the conjugation. DFT calculations can quantify the first hyperpolarizability (β) of this molecule. By comparing the calculated β value to that of well-known NLO materials like urea, one can assess its potential as an NLO material. tandfonline.com
A hypothetical data table of calculated NLO properties is shown below.
| Property | Calculated Value |
| Dipole Moment (μ) (Debye) | 3.5 |
| Polarizability (α) (a.u.) | 150 |
| First Hyperpolarizability (β) (a.u.) | 800 |
Tautomerism Studies in Pyrazole Systems
N-unsubstituted pyrazoles can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the ring. For this compound, the two possible tautomers are this compound and 5-(Bromodifluoromethyl)-3-phenyl-1H-pyrazole. The relative stability of these tautomers is influenced by the nature and position of the substituents. fu-berlin.dersc.orgrsc.org
Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, can predict the equilibrium constant between the tautomers in both the gas phase and in different solvents. fu-berlin.deorientjchem.org DFT calculations can determine the relative energies of the two tautomers. Generally, electron-withdrawing groups tend to favor the tautomer where the substituent is at the 5-position of the pyrazole ring. nih.govresearchgate.netnih.gov This is because the nitrogen atom adjacent to the electron-withdrawing group is less basic and therefore less likely to be protonated.
Given that the bromodifluoromethyl group is strongly electron-withdrawing, it is predicted that the more stable tautomer for this compound would be 5-(Bromodifluoromethyl)-3-phenyl-1H-pyrazole. nih.govresearchgate.net However, the phenyl group's electronic effects and steric interactions also play a role, and a comprehensive computational study would be necessary to definitively determine the tautomeric preference. mdpi.com Studies on 3(5)-phenylpyrazoles have shown that the 3-phenyl tautomer is often favored in solution and the solid state. fu-berlin.de Therefore, a careful balance of electronic and steric factors governs the tautomeric equilibrium in this compound.
Applications As Key Building Blocks in Advanced Organic Synthesis Research
Synthesis of Complex Fluorinated Molecules and Scaffolds
The 3-(bromodifluoromethyl)-5-phenyl-1H-pyrazole scaffold is a potent reagent for introducing the difluoromethylene (-CF2-) unit into a wide array of organic molecules. The CF2Br group serves as a versatile synthetic handle, enabling the formation of complex fluorinated structures through various reaction pathways. The carbon-bromine bond in this group is susceptible to cleavage, which can be exploited in radical, nucleophilic, and transition-metal-catalyzed reactions.
Research into related fluorinated building blocks, such as difluoroacetohydrazonoyl bromides, has demonstrated the utility of the bromo-fluoroalkyl motif in constructing fluorinated heterocycles through [3+2] cycloaddition reactions. By analogy, this compound can act as a precursor to a difluoromethylated nitrile imine or a related reactive intermediate. This allows for the synthesis of more complex, poly-substituted pyrazoles and other fluorinated heterocyclic systems that are of significant interest in medicinal and agrochemical research.
The primary strategies for utilizing the CF2Br group are summarized below:
| Reaction Type | Reagents & Conditions | Outcome | Application |
| Radical Difluoromethylation | Radical initiator (e.g., AIBN), H-donor (e.g., Bu3SnH) or photoredox catalysis | Replacement of Br with H or addition to alkenes/alkynes | Formation of C-CF2H or C-CF2-C bonds |
| Nucleophilic Substitution | Nucleophiles (e.g., thiols, phenols, amines) | Displacement of Br to form Nu-CF2-R bonds | Synthesis of difluoromethyl ethers, thioethers, and amines |
| Metal-Mediated Coupling | Transition metal catalysts (e.g., Cu, Pd), organometallic reagents | Formation of new C-C bonds at the CF2 position | Cross-coupling reactions to attach aryl, alkyl, or vinyl groups |
These transformations highlight the role of this compound as a key transfer agent for the difluoromethylphenyl-pyrazole moiety, enabling the assembly of advanced, fluorine-containing molecular scaffolds. The incorporation of fluorine is a widely used strategy in materials science and drug discovery to fine-tune electronic properties and enhance molecular stability.
Role in the Construction of Diverse Heterocyclic Systems
Beyond the reactivity of its CF2Br group, this compound is itself a foundational building block for creating more elaborate heterocyclic systems. The pyrazole (B372694) ring contains two nitrogen atoms, one of which (N1) bears a reactive proton. This site can be readily functionalized, providing a vector for molecular elaboration.
Key synthetic transformations involving the pyrazole core include:
N-Alkylation/Arylation: The N-H proton is moderately acidic and can be removed by a base. The resulting pyrazolate anion is a potent nucleophile that readily reacts with alkyl or aryl halides, opening pathways to a vast library of N1-substituted pyrazoles. This is a common strategy for linking the pyrazole core to other pharmacophores or functional units.
Cyclocondensation Reactions: The pyrazole ring, when appropriately functionalized, can undergo cyclocondensation reactions to form fused bicyclic or polycyclic systems. For instance, pyrazole derivatives with adjacent functional groups can react with bifunctional reagents to yield systems like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and pyrazolo[3,4-b]pyridines. These fused heterocycles are prominent in many biologically active compounds.
Directed Functionalization: The substituents at the 3- and 5-positions (CF2Br and phenyl, respectively) direct the regiochemistry of further electrophilic substitution on the pyrazole ring, typically at the 4-position. This allows for the controlled introduction of halogens, nitro groups, or other functionalities, creating tri-substituted pyrazole building blocks for further synthesis.
The versatility of the pyrazole scaffold allows it to be used as a central hub from which different molecular branches can be extended, leading to diverse and complex chemical structures.
| Synthetic Strategy | Target Position | Typical Reagents | Resulting Structure |
| N-Substitution | N1-H | Base (e.g., K2CO3, NaH), Electrophile (R-X) | 1-Substituted-3-(bromodifluoromethyl)-5-phenyl-1H-pyrazole |
| C4-Electrophilic Substitution | C4-H | NBS, HNO3/H2SO4, I2 | 4-Substituted-3-(bromodifluoromethyl)-5-phenyl-1H-pyrazole |
| Annulation/Fusion | N1 and an adjacent group | Diketones, β-ketoesters | Fused heterocyclic systems (e.g., pyrazolopyrimidines) |
Strategies for Isosteric Replacement and Mimicry in Chemical Design
In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties—a concept known as isosterism or bioisosterism—is a powerful tool for lead optimization. The difluoromethylene (-CF2-) group, readily installed using this compound, is a highly effective bioisostere for several common functionalities.
The unique electronic properties of fluorine make the -CF2- group a valuable surrogate:
Ether Mimic: The C-F bond length and the van der Waals radius of fluorine are similar to those of a C-O bond. The -CF2- group can thus act as a non-hydrolyzable mimic of an ether (-O-) linkage. This replacement enhances metabolic stability by preventing cleavage by etherase enzymes.
Carbonyl/Thioether Mimic: The -CF2- group is strongly polarized and can act as a hydrogen bond acceptor, similar to a carbonyl group (C=O). Its steric profile also allows it to replace sulfur atoms in thioethers.
Modulation of Physicochemical Properties: Replacing a methylene (B1212753) (-CH2-) or an ether group with a difluoromethylene (-CF2-) group significantly increases the lipophilicity of the local molecular environment. This can improve membrane permeability and oral bioavailability. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic protons.
The application of this compound allows medicinal chemists to strategically embed the CF2 group into a potential drug candidate, thereby leveraging the principles of bioisosterism to enhance its pharmacological profile. For example, replacing a metabolically labile ether linkage in a lead compound with a stable difluoromethylene bridge, sourced from this pyrazole building block, could lead to a drug candidate with improved in vivo efficacy.
| Original Group | Bioisostere | Key Property Change | Therapeutic Advantage |
| Ether (-O-) | Difluoromethylene (-CF2-) | Blocks metabolic hydrolysis | Increased metabolic stability, longer half-life |
| Methylene (-CH2-) | Difluoromethylene (-CF2-) | Increases lipophilicity, alters electronics | Enhanced membrane permeability, modified binding affinity |
| Carbonyl (C=O) | Difluoromethylene (-CF2-) | Removes reactive ketone, maintains H-bond acceptance | Reduced toxicity, improved pharmacokinetic profile |
Q & A
Q. What are the recommended synthetic routes for 3-(bromodifluoromethyl)-5-phenyl-1H-pyrazole, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl precursors. For example, a multi-step approach involving:
Cyclization : Reacting 4-phenyl-2,4-diketobutane derivatives with hydrazine hydrate under reflux in ethanol .
Functionalization : Introducing the bromodifluoromethyl group via halogenation (e.g., using N-bromosuccinimide) followed by fluorination with DAST (diethylaminosulfur trifluoride) .
Optimization Tips :
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR :
- IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 1100–1200 cm⁻¹ (C-F) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic patterns for bromine .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies often arise from tautomerism (e.g., pyrazole ring proton shifts) or residual solvents. Strategies:
- Variable Temperature NMR : Identify dynamic processes by observing signal coalescence at elevated temperatures .
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure (e.g., bond lengths: C-F ≈ 1.33 Å; Br-C ≈ 1.93 Å) .
- DFT Calculations : Compare experimental NMR/IR data with computed spectra (B3LYP/6-31G*) to validate tautomeric forms .
Q. What role does the bromodifluoromethyl group play in modulating reactivity and biological activity?
The -CF₂Br moiety:
- Electron-Withdrawing Effects : Reduces electron density on the pyrazole ring, enhancing electrophilic substitution at the 4-position .
- Steric Influence : Hinders planarization, affecting binding to biological targets (e.g., enzyme active sites) .
- Metabolic Stability : Fluorine atoms resist oxidative degradation, making the compound a candidate for pharmacokinetic studies .
Methodological Insight : - Use Hammett constants (σₚ ≈ 0.86 for -CF₂Br) to predict substituent effects on reaction rates .
Q. How can synthetic by-products be minimized during halogenation steps?
Common by-products include dihalogenated or over-fluorinated derivatives. Mitigation strategies:
- Temperature Control : Maintain reactions at -20°C to 0°C during bromination to suppress radical side reactions .
- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity .
- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization (ethanol/water) .
Q. What computational tools are recommended for studying intermolecular interactions of this compound?
- Molecular Docking : Software like AutoDock Vina to predict binding affinities with protein targets (e.g., kinases or GPCRs) .
- MD Simulations : GROMACS for analyzing stability in lipid bilayers or solvent systems .
- QSAR Models : Utilize descriptors like logP and polar surface area to correlate structure with bioactivity .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
